molecular formula C19H25N7O3 B2928448 ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate CAS No. 2034282-01-2

ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate

Cat. No.: B2928448
CAS No.: 2034282-01-2
M. Wt: 399.455
InChI Key: LYKUVFRVWFOXSN-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is a complex organic compound that features a combination of several heterocyclic structures

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrimidine derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including cell signaling, inflammation, and disease progression .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in cell signaling, inflammation, and disease progression . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions and responses .

Pharmacokinetics

Based on its structural features, it can be inferred that it might have good solubility and permeability, which are crucial for bioavailability

Result of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might have a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s interaction with its targets and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and pyrimidine rings, followed by their integration into the azetidine and piperidine frameworks. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is unique due to its specific combination of heterocyclic structures, which may confer distinct biological and chemical properties not found in other compounds.

Properties

IUPAC Name

ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O3/c1-2-29-19(28)24-8-4-15(5-9-24)23-18(27)14-11-25(12-14)16-10-17(21-13-20-16)26-7-3-6-22-26/h3,6-7,10,13-15H,2,4-5,8-9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKUVFRVWFOXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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